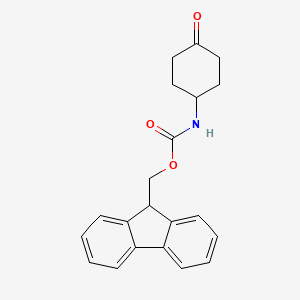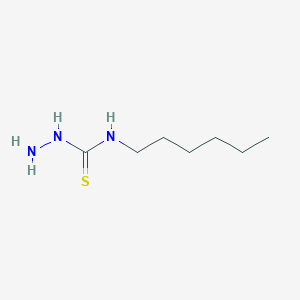
5-(3-Methylphenyl)-5-oxovaleric acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(3-Methylphenyl)-5-oxovaleric acid, also known as 3-methylphenylacetic acid, is a naturally occurring carboxylic acid found in various fruits and vegetables. It is an important intermediate in the synthesis of various pharmaceuticals and agrochemicals. The acid has a unique structure that allows it to be used in a variety of chemical reactions. It has also been studied for its potential applications in the medical and agricultural fields.
Mécanisme D'action
The mechanism of action of 5-(3-Methylphenyl)-5-oxovaleric acidylacetic acid is not fully understood. However, it is believed that the acid interacts with certain proteins in the body, which results in the inhibition of certain enzymes and other biochemical pathways. This inhibition can lead to a variety of physiological effects, such as anti-inflammatory and antimicrobial effects.
Biochemical and Physiological Effects
3-Methylphenylacetic acid has been studied for its potential effects on the human body. Studies have shown that the acid has anti-inflammatory and antimicrobial properties. It has also been shown to have an inhibitory effect on certain enzymes and biochemical pathways. In addition, the acid has been shown to have an inhibitory effect on certain types of cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
The main advantage of using 5-(3-Methylphenyl)-5-oxovaleric acidylacetic acid in laboratory experiments is that it is relatively inexpensive and easy to obtain. Additionally, it is a relatively non-toxic compound, making it safe to use in laboratory experiments. However, the acid is not very stable and can easily degrade in the presence of light and heat. Additionally, the acid is not very soluble in water, making it difficult to use in aqueous solutions.
Orientations Futures
There are a number of potential future directions for research involving 5-(3-Methylphenyl)-5-oxovaleric acidylacetic acid. One area of research is the potential use of the acid in the development of new pharmaceuticals and agrochemicals. Additionally, further research could be conducted to better understand the mechanism of action of the acid and its potential effects on the human body. Additionally, further research could be conducted to explore the potential use of the acid as a plant growth regulator and as an anti-inflammatory agent. Finally, research could be conducted to explore the potential use of the acid as an insecticide and as a fungicide.
Méthodes De Synthèse
3-Methylphenylacetic acid can be synthesized through a variety of methods. The most common method involves the reaction of 5-(3-Methylphenyl)-5-oxovaleric acidylacetic acid with an alkali metal hydroxide in aqueous solution. This reaction produces a salt of the acid that can be purified and crystallized. Other methods of synthesis include the reaction of 5-(3-Methylphenyl)-5-oxovaleric acidylacetic acid with an alkyl halide in the presence of a strong base, as well as the reaction of 5-(3-Methylphenyl)-5-oxovaleric acidylacetic acid with an alkyl halide in the presence of a strong acid.
Applications De Recherche Scientifique
3-Methylphenylacetic acid has been studied for its potential applications in the medical and agricultural fields. In the medical field, the acid has been studied for its potential use as an anti-inflammatory agent and for its ability to inhibit the growth of certain bacteria. In the agricultural field, the acid has been studied for its potential role as a plant growth regulator. It has also been studied for its ability to inhibit the growth of certain fungi and bacteria, as well as its potential use as a pesticide.
Propriétés
IUPAC Name |
5-(3-methylphenyl)-5-oxopentanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O3/c1-9-4-2-5-10(8-9)11(13)6-3-7-12(14)15/h2,4-5,8H,3,6-7H2,1H3,(H,14,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSOIUFKUQPXOKP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)CCCC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10374986 |
Source


|
| Record name | 5-(3-Methylphenyl)-5-oxovaleric acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10374986 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
36978-51-5 |
Source


|
| Record name | 5-(3-Methylphenyl)-5-oxovaleric acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10374986 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














![Imidazo[2,1-b]thiazole-6-carboxylic acid](/img/structure/B1302190.png)